L-Canavanine sulfate

Vue d'ensemble

Description

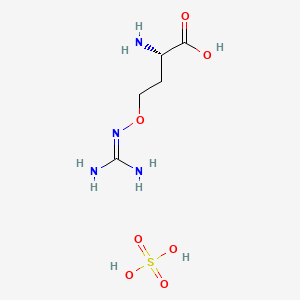

Sulfate de L-canavanine: est un acide aminé non protéique naturellement présent dans de nombreuses plantes légumineuses, notamment le haricot jack et la luzerne (alfalfa). Il est un analogue structurel de l'acide aminé arginine et possède des propriétés toxiques à la fois dans les systèmes animaux et végétaux. Ce composé est connu pour sa capacité à être incorporé dans les protéines par l'arginyl-tRNA synthétase, conduisant à la formation de protéines dysfonctionnelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le sulfate de L-canavanine peut être synthétisé à partir de l'acide L-canavaninosuccinique. La voie biosynthétique du sulfate de L-canavanine implique la conversion de l'acide L-canavaninosuccinique en L-canavanine et en acide fumarique dans le cycle de l'ornithine-urée de Krebs-Henseleit .

Méthodes de production industrielle: Le sulfate de L-canavanine est généralement isolé des graines de légumineuses telles que le haricot jack et la luzerne. Les graines sont traitées pour extraire le composé, qui est ensuite purifié pour obtenir du sulfate de L-canavanine .

Analyse Des Réactions Chimiques

Hydrolysis by Canavanine Hydrolase (CH)

Canavanine hydrolase catalyzes the irreversible hydrolysis of L-canavanine into L-homoserine and hydroxyguanidine via cleavage of the O–N bond in the guanidinooxy moiety .

Hydroxyguanidine is further metabolized to guanidine by larval gut reductases in some organisms .

Arginase-Mediated Hydrolysis

Arginase hydrolyzes L-canavanine to canaline (O-ureido-L-homoserine) and urea , though this reaction is slower compared to its activity on L-arginine .

| Parameter | Details |

|---|---|

| Enzyme | Arginase |

| Substrate | L-Canavanine |

| Products | Canaline, Urea |

| Biological Context | Observed in MIA PaCa-2 pancreatic cancer cells |

| Significance | Canaline inactivates vitamin B6-dependent enzymes |

β,γ-Elimination Following Oxidation

Oxidation at the α-carbon of L-canavanine triggers a pH-dependent β,γ-elimination reaction, producing hydroxyguanidine and vinylglyoxylate .

Vinylglyoxylate is highly electrophilic, contributing to cellular toxicity .

Derivatization for Analytical Detection

L-Canavanine reacts with derivatizing agents to confirm structural features:

-

Sanger’s Reagent (DNFB) : Forms dinitrophenyl (DNP) derivatives, confirming primary amine groups .

-

Phenylglyoxal : Reacts with guanidinium groups to form stable adducts, identifiable via TLC .

Incorporation into Proteins

L-Canavanine substitutes for arginine in proteins, forming aberrant canavanyl proteins that disrupt ionic interactions and enzymatic functions .

Nitric Oxide Synthase (NOS) Inhibition

As a competitive inhibitor of L-arginine, L-canavanine sulfate blocks nitric oxide (NO) synthesis by inducible NOS (iNOS) .

| Parameter | Details |

|---|---|

| Target Enzyme | Inducible nitric oxide synthase (iNOS) |

| Mechanism | Competitive inhibition |

| Biological Impact | Reduces NO-mediated signaling; induces apoptosis in cancer cells |

Key Research Findings

-

Toxicity Mechanism : Hydroxyguanidine and vinylglyoxylate from non-enzymatic elimination are implicated in cellular damage .

-

Species-Specific Metabolism : Insects like Helicoverpa zea detoxify L-canavanine via CH, while mammals lack this enzyme, increasing susceptibility .

-

Therapeutic Potential : Selective iNOS inhibition and canavanyl protein formation underpin anticancer effects .

Applications De Recherche Scientifique

L-Canavanine sulfate is an organic sulfate salt derived from the combination of L-canavanine and sulfuric acid . L-Canavanine, a non-protein amino acid, is an analog of L-arginine . Research indicates this compound's involvement in various biological processes, including the inhibition of nitric oxide synthase, and alterations in metabolic pathways .

Scientific Research Applications

L-Canavanine has been recognized as a selective inhibitor of inducible nitric oxide synthase (iNOS), also known as NOS II . Studies suggest that L-canavanine can be used as a biochemical tool to modify nitric oxide (NO) metabolism in plants .

- Nitric Oxide Synthase Inhibition L-canavanine restricts NOS activity, which leads to a limitation in nitric oxide emission and the induction of oxidative burst .

- Antioxidant System Effects Treatment with L-canavanine can affect the antioxidant system. For instance, in tomato seedlings, L-canavanine increased total antioxidant capacity and the level of sulphydryl groups, while decreasing catalase (CAT) and superoxide dismutase (SOD) activity .

- Impact on Gene Expression L-canavanine can alter the transcript levels of genes coding for CAT and SOD .

Effects on plants

L-Canavanine's effects include:

- Root Growth Inhibition Studies on Solanum lycopersicum L. seedlings showed that L-canavanine inhibits root growth .

- ROS Accumulation L-canavanine treatment can lead to the accumulation of reactive oxygen species (ROS) in plant root tips, which suggests an impact on reactive nitrogen species (RNS) metabolism .

Effects on soil

L-canavanine plays a role in altering microbial community composition and diversity in soil .

- Microbial Community Changes The addition of L-canavanine to soil significantly alters the microbial community composition and diversity. Firmicutes and Actinobacteria become more abundant, while Proteobacteria and Acidobacteria populations decrease with higher L-canavanine concentrations .

- Metabolic Pathway Alterations L-canavanine affects the function of soil metabolic pathways, enriching some pathways related to amino acid degradation while depleting others related to carbon metabolism .

Other applications

L-Canavanine can induce apoptotic cell death and has antiproliferative and immunotoxic effects .

Mécanisme D'action

L-Canavanine sulfate exerts its effects by being incorporated into proteins in place of arginine. This incorporation is facilitated by arginyl-tRNA synthetase, leading to the formation of aberrant canavanyl proteins. These dysfunctional proteins disrupt normal cellular functions and can lead to various toxic effects . Additionally, this compound acts as a selective inhibitor of inducible nitric oxide synthase, interfering with the production of nitric oxide .

Comparaison Avec Des Composés Similaires

Le sulfate de L-canavanine est unique en raison de sa forte toxicité et de sa capacité à perturber la synthèse des protéines. Des composés similaires comprennent :

L-Homoarginine: Un autre analogue de l'arginine synthétisé dans certaines espèces de Lathyrus, connu pour ses propriétés toxiques.

Le sulfate de L-canavanine se distingue par ses propriétés allélochimiques puissantes et son impact significatif sur les systèmes végétaux et animaux .

Propriétés

Numéro CAS |

2219-31-0 |

|---|---|

Formule moléculaire |

C5H14N4O7S |

Poids moléculaire |

274.26 g/mol |

Nom IUPAC |

[(1S)-1-carboxy-3-(diaminomethylideneamino)oxypropyl]azanium;hydrogen sulfate |

InChI |

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)/t3-;/m0./s1 |

Clé InChI |

MVIPJKVMOKFIEV-DFWYDOINSA-N |

SMILES |

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O |

SMILES isomérique |

C(CON=C(N)N)[C@@H](C(=O)O)[NH3+].OS(=O)(=O)[O-] |

SMILES canonique |

C(CON=C(N)N)C(C(=O)O)[NH3+].OS(=O)(=O)[O-] |

Apparence |

Solid powder |

Color/Form |

Crystals from absolute alcohol |

melting_point |

184 °C MP: 172 °C |

Key on ui other cas no. |

2219-31-0 |

Description physique |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Very soluble in water Insoluble in alcohol, ether, benzene |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AI3-52581, Canavanine sulfate, L-Canavanine sulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.